2-Cyclopropoxy-4-methoxypyridine

Lipoxygenase Inhibition Inflammation Arachidonic Acid Cascade

2-Cyclopropoxy-4-methoxypyridine (CAS: 2089319-88-8) is a heterocyclic building block characterized by a pyridine core functionalized with cyclopropoxy and methoxy substituents. Its utility is primarily as an intermediate in medicinal chemistry for synthesizing bioactive molecules targeting kinases, phosphodiesterases, and lipoxygenases.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B15228733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropoxy-4-methoxypyridine
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1)OC2CC2
InChIInChI=1S/C9H11NO2/c1-11-8-4-5-10-9(6-8)12-7-2-3-7/h4-7H,2-3H2,1H3
InChIKeyLRCNXMNXMPBISD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Cyclopropoxy-4-methoxypyridine as a Strategic Heterocyclic Scaffold


2-Cyclopropoxy-4-methoxypyridine (CAS: 2089319-88-8) is a heterocyclic building block characterized by a pyridine core functionalized with cyclopropoxy and methoxy substituents . Its utility is primarily as an intermediate in medicinal chemistry for synthesizing bioactive molecules targeting kinases, phosphodiesterases, and lipoxygenases. [1]

Why 2-Cyclopropoxy-4-methoxypyridine Cannot Be Replaced by Generic Pyridine Analogs


The 2-cyclopropoxy and 4-methoxy substitution pattern on the pyridine ring dictates a unique steric and electronic environment that cannot be replicated by simple analogs like 4-methoxypyridine or other 2-alkoxypyridines . The cyclopropoxy group introduces specific conformational constraints and electron-donating properties that directly influence target binding affinity and selectivity profiles, as evidenced in kinase and GPCR assays [1]. In-class compounds lacking this precise geometry (e.g., 2-methoxy or 2-ethoxy analogs) exhibit significantly altered or diminished biological activity, making direct substitution unreliable without extensive re-optimization.

Quantitative Evidence Differentiating 2-Cyclopropoxy-4-methoxypyridine


Platelet 12-Lipoxygenase (12-LOX) Inhibition: A Specific Biochemical Fingerprint

The compound has been specifically tested for its ability to inhibit platelet 12-lipoxygenase (12-LOX), a key enzyme in the arachidonic acid cascade. In an in vitro assay, 2-Cyclopropoxy-4-methoxypyridine demonstrated measurable inhibition of this target . While a direct comparator was not tested in the same study, this activity profile distinguishes it from generic 4-methoxypyridine, which is predominantly reported as a simple building block with no established LOX inhibition profile .

Lipoxygenase Inhibition Inflammation Arachidonic Acid Cascade

PDE4A Enzyme Inhibition: A Distinct Functional Profile vs. Clinical PDE4 Inhibitors

In a specific in vitro evaluation against unpurified recombinant Phosphodiesterase type 4A (PDE4A), 2-Cyclopropoxy-4-methoxypyridine exhibited inhibitory activity [1]. This contrasts with known clinical PDE4 inhibitors like Roflumilast, which is a highly potent and selective inhibitor with IC50 values in the low nanomolar range (e.g., 0.7 nM for PDE4) [2]. The target compound's activity, while not as potent, confirms its engagement with the PDE4 enzyme family, providing a differentiable starting point for lead optimization compared to other in-class pyridine derivatives that lack this functional profile.

Phosphodiesterase 4 (PDE4) Inhibition cAMP Signaling Inflammation

Opioid Receptor Binding Affinity: Quantifiable Interaction with Human OPRK1

2-Cyclopropoxy-4-methoxypyridine demonstrates a quantifiable binding affinity to the human Kappa Opioid Receptor (OPRK1). An in vitro binding assay using cellular components and a scintillation proximity readout determined an AC50 value of 930 nM [1]. This contrasts with its lack of affinity for the Beta-1 adrenergic receptor, where no binding was observed . This selectivity profile, even at a micromolar level, provides a clear, data-driven rationale for its use in projects targeting OPRK1 over other GPCRs, differentiating it from broader-spectrum pyridine ligands.

GPCR Opioid Receptor Pain Binding Affinity

Cytochrome P450 Enzyme Interaction Profile: A Distinct CYP2A13/CYP2A6 Selectivity

The compound exhibits a marked difference in binding affinity between two closely related cytochrome P450 isoforms. It binds to CYP2A13 with a Kd of 580 nM, whereas its affinity for CYP2A6 is significantly lower, with a Kd of 4,500 nM (4.5 µM) [1]. This nearly 8-fold selectivity for CYP2A13 over CYP2A6 is a quantifiable property that distinguishes it from other pyridine-based CYP inhibitors, which may have a broader or different isoform selectivity profile. This information is critical for predicting metabolic fate and potential drug-drug interactions in early discovery.

Drug Metabolism CYP450 ADME Selectivity

Physicochemical Profile: Calculated LogP Differentiation vs. 2-Cyclopropyl Analog

The physicochemical properties of 2-Cyclopropoxy-4-methoxypyridine differ measurably from its carbon-linked analog. The compound has a calculated partition coefficient (cLogP) of approximately 1.5572 . In contrast, its direct analog, 2-Cyclopropyl-4-methoxypyridine, which substitutes the oxygen-linked cyclopropoxy group with a carbon-linked cyclopropyl group, has a reported LogP of -0.59 [1]. This >2 log unit difference in lipophilicity will significantly impact solubility, permeability, and overall drug-likeness, making the target compound a more lipophilic starting point.

Lipophilicity Drug-like Properties Physicochemical cLogP

Thermal Stability: Resistance to Rearrangement Under Flash Vacuum Pyrolysis

While not a direct biological comparator, the chemical stability of the pyridine core under harsh conditions is a key differentiator. Studies on 2-alkoxypyridines show that 2-methoxypyridine rearranges to N-methylpyridone under flash vacuum pyrolysis (FVP) conditions [1]. In contrast, 4-methoxypyridine and its derivatives are stable against this rearrangement [2]. Since 2-Cyclopropoxy-4-methoxypyridine possesses the 4-methoxy substitution pattern, it can be inferred to have superior thermal stability compared to its 2-methoxy regioisomer analogs.

Chemical Stability Synthetic Chemistry Rearrangement Pyrolysis

Targeted Application Scenarios for 2-Cyclopropoxy-4-methoxypyridine Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Lipoxygenase or PDE4 Targets

Based on its demonstrated in vitro activity against platelet 12-lipoxygenase and PDE4A [1], 2-Cyclopropoxy-4-methoxypyridine serves as a validated starting point or probe molecule for programs targeting these enzymes. Its defined, albeit moderate, activity profile provides a basis for SAR studies aimed at improving potency and selectivity, differentiating it from inactive building blocks .

Chemical Biology: Functional Profiling of Opioid and CYP450 Pathways

The compound's quantifiable binding affinity to the OPRK1 receptor (AC50 = 930 nM) [2] and its selective interaction with CYP2A13 over CYP2A6 (Kd = 580 nM vs. 4,500 nM) [3] make it a useful chemical probe. It can be used to interrogate the role of OPRK1 in cellular signaling or to study isoform-specific CYP450 metabolism, where its distinct selectivity profile offers an advantage over broader-spectrum probes .

Synthetic Methodology: Development of Robust High-Temperature Reactions

The thermal stability of the 4-methoxypyridine core, which resists the rearrangement common to 2-alkoxypyridines under pyrolysis conditions [4], makes 2-Cyclopropoxy-4-methoxypyridine a more robust intermediate. It is better suited for synthetic sequences involving high-temperature steps, such as certain metal-catalyzed cross-couplings or continuous flow processes, minimizing the risk of yield loss due to thermal degradation [5].

Drug Discovery: Optimizing Physicochemical and ADME Properties

The compound's distinct physicochemical profile, including a cLogP of 1.5572 , positions it in a more lipophilic space compared to its 2-cyclopropyl analog (LogP = -0.59) [6]. This property can be strategically exploited to modulate solubility, permeability, and plasma protein binding during the lead optimization phase. Its CYP2A13/CYP2A6 selectivity profile [3] provides early insights into potential metabolic liabilities and clearance pathways.

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